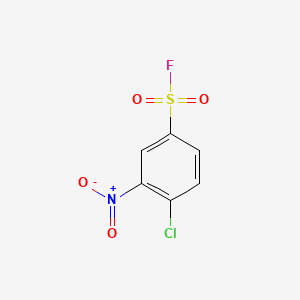

4-Chloro-3-nitrobenzenesulfonyl fluoride

Description

Properties

IUPAC Name |

4-chloro-3-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGFGPCYAMRLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188449 | |

| Record name | Benzenesulfonyl fluoride, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-04-2 | |

| Record name | 4-Chloro-3-nitrobenzenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitrobenzenesulfonyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl fluoride, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 349-04-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-nitrobenzenesulfonyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WST2LBX4DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonyl fluoride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Reactive Tool for Chemical Biology and Drug Discovery

4-Chloro-3-nitrobenzenesulfonyl fluoride is a valuable research chemical that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a sulfonyl fluoride moiety, a nitro group, and a chloro substituent on a benzene ring, imparts a distinct reactivity profile that makes it a powerful tool for forging covalent bonds with biological macromolecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and handling, and an exploration of its applications, particularly as a covalent inhibitor in the pursuit of novel therapeutics. Understanding the nuances of this compound is paramount for its effective and safe utilization in a research setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is the bedrock of its successful application in research.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. It is important to note that while some of these properties are experimentally derived, others are calculated estimates and should be regarded as such.

| Property | Value | Source |

| CAS Number | 349-04-2 | [1] |

| Molecular Formula | C₆H₃ClFNO₄S | [1] |

| Molecular Weight | 239.61 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point (Calculated) | 421.52 K (148.37 °C) | [2] |

| Boiling Point (Calculated) | 609.64 K (336.49 °C) | [2] |

| Density (Calculated) | 1.685 g/cm³ | [3] |

| Water Solubility (Calculated) | log10WS: -2.93 | [2] |

| Octanol/Water Partition Coefficient (logP, Calculated) | 1.906 | [2] |

Spectroscopic Data: Deciphering the Molecular Signature

Spectroscopic analysis provides a detailed fingerprint of this compound, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum displays characteristic signals for the three aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).

-

δ 8.52 (d, J = 2.0 Hz, 1H)

-

δ 8.16 - 8.14 (m, 1H)

-

δ 7.89 (d, J = 8.0 Hz, 1H)[4]

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides insight into the carbon framework of the molecule.

-

δ 148.3, 134.7, 132.9, 131.9, 124.3, 115.6[4]

-

Infrared (IR) Spectroscopy

-

SO₂-F stretching: Strong bands in the region of 1410-1380 cm⁻¹ and 1220-1180 cm⁻¹.

-

NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-Cl stretching: A band in the region of 800-600 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

-

Calculated m/z for C₆H₃ClFNO₄S [M]+: 238.9455

-

Found m/z: 238.9459[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from o-chloronitrobenzene. The first step involves the chlorosulfonation of o-chloronitrobenzene to yield 4-chloro-3-nitrobenzenesulfonyl chloride, which is then converted to the corresponding fluoride.

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

This protocol is adapted from established procedures for the synthesis of related sulfonyl chlorides.[5]

Materials:

-

o-Chloronitrobenzene

-

Chlorosulfonic acid

-

Crushed ice

-

Sodium bicarbonate (optional, for neutralization)

-

Petroleum ether (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Stirrer

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter flask

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer and a reflux condenser, carefully add 4 to 5 molar equivalents of chlorosulfonic acid to 1 molar equivalent of o-chloronitrobenzene. The addition should be done slowly and with cooling to control the initial exothermic reaction.

-

Gradually heat the reaction mixture to 100-130 °C with constant stirring. The reaction progress can be monitored by the evolution of hydrogen chloride gas. Maintain this temperature for 4-6 hours, or until the gas evolution ceases.

-

After cooling the reaction mixture to room temperature, slowly and carefully pour it onto a slurry of crushed ice and water with vigorous stirring. This will precipitate the crude 4-chloro-3-nitrobenzenesulfonyl chloride as a solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.

-

For purification, the crude product can be recrystallized from a non-polar solvent such as petroleum ether. This yields the pure 4-chloro-3-nitrobenzenesulfonyl chloride as a crystalline solid.

Step 2: Conversion to this compound

The conversion of the sulfonyl chloride to the sulfonyl fluoride can be achieved through a halogen exchange reaction.

Materials:

-

4-Chloro-3-nitrobenzenesulfonyl chloride

-

Potassium fluoride (anhydrous)

-

A suitable solvent (e.g., acetonitrile, sulfolane)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride in a suitable anhydrous solvent in a round-bottom flask.

-

Add an excess of anhydrous potassium fluoride to the solution.

-

Heat the mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium chloride and any unreacted potassium fluoride.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Conclusion

This compound is a versatile and reactive compound with significant potential in the realms of drug discovery and chemical biology. Its well-defined chemical properties, coupled with its ability to act as a selective covalent modifier of proteins, make it an attractive starting point for the development of novel therapeutic agents, particularly in the fight against antibiotic resistance. This guide provides the foundational knowledge necessary for researchers to safely handle, synthesize, and strategically employ this compound in their scientific endeavors. A thorough understanding of its reactivity and careful adherence to safety protocols will undoubtedly pave the way for new discoveries and innovations.

References

-

Cayman Chemical. CNBSF (Chloronitrobenzenesulfonyl Fluoride, CAS Number: 3829-23-0).

-

Cheméo. Chemical Properties of this compound (CAS 349-04-2).

-

Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

Royal Society of Chemistry. Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information.

-

BenchChem. 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6.

-

GSRS. This compound.

-

National Center for Biotechnology Information. Benzenesulfonyl fluoride, 4-chloro-3-nitro- | C6H3ClFNO4S | CID 96713.

-

Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv.

-

Sigma-Aldrich. 4-Nitrobenzenesulfonyl fluoride 95%.

-

ChemicalBook. 4-Chloro-3-nitrobenzenesulfonyl chloride(97-08-5) 13C NMR spectrum.

-

Fisher Scientific. SAFETY DATA SHEET.

-

ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.

Sources

"4-Chloro-3-nitrobenzenesulfonyl fluoride" chemical structure and CAS number

An In-depth Technical Guide to 4-Chloro-3-nitrobenzenesulfonyl Fluoride (CAS: 349-04-2) for Chemical Research and Drug Development

Abstract

This compound is a substituted aromatic compound featuring a unique combination of reactive functional groups: a sulfonyl fluoride, a nitro group, and a chlorine atom. This strategic arrangement makes it a valuable and versatile building block in synthetic organic chemistry. Its primary utility lies in its role as a key intermediate for constructing more complex molecules, particularly within the realm of medicinal chemistry and drug discovery. The sulfonyl fluoride moiety is of significant interest as a covalent warhead for enzyme inhibitors, while the nitro and chloro substituents provide additional handles for synthetic modification. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthesis pathway, and its applications, with a focus on its potential in the development of novel therapeutics.

Core Compound Identification and Properties

Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research and development.

Chemical Structure and Identifiers

The unambiguous identification of this compound is established by its CAS number and various structural notations.

CAS Number : 349-04-2[1][2][][4]

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 349-04-2 | [4] |

| Molecular Formula | C₆H₃ClFNO₄S | [1][2][4][5] |

| Molecular Weight | 239.61 g/mol | [1][2][4] |

| SMILES | O=c1cc(S(=O)(=O)F)ccc1Cl | [1] |

| InChI | InChI=1S/C6H3ClFNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | [1][4] |

| InChIKey | AMGFGPCYAMRLHF-UHFFFAOYSA-N |[1][4] |

Physicochemical and Safety Properties

The compound's utility is defined by its physical characteristics and handling requirements. It is a solid compound whose reactivity is enhanced by the presence of strong electron-withdrawing nitro and sulfonyl fluoride groups on the aromatic ring.[2]

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Form | Solid | - | |

| Normal Melting Point (Tfus) | 329.15 K (56 °C) | Predicted | [1] |

| Normal Boiling Point (Tboil) | 605.19 K (332 °C) | Predicted | [1] |

| Octanol/Water Partition Coeff. (logPoct/wat) | 2.59 | Predicted | [1] |

| Water Solubility (log10WS) | -3.23 mol/L | Predicted |[1] |

Safety and Handling: This compound is classified as corrosive and is known to cause severe skin burns and eye damage.[2] Handling requires strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[2] Work should be conducted in a well-ventilated fume hood. In case of exposure, immediate and thorough rinsing with water is critical, followed by prompt medical attention.[2]

Rationale and Protocols for Chemical Synthesis

While direct synthesis protocols for this compound are not abundantly published, a robust and logical pathway can be constructed from established methodologies for its chemical analogs. The most field-proven approach involves a two-stage synthesis: first, the preparation of the sulfonyl chloride intermediate, followed by a halogen exchange (halex) reaction to yield the final sulfonyl fluoride.

Caption: Proposed two-stage synthesis workflow for this compound.

Protocol 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl Chloride

This protocol is adapted from established methods for the chlorosulfonation of nitroaromatic compounds.[6][7] The core of this reaction is the electrophilic aromatic substitution where chlorosulfonic acid serves as both the reactant and the solvent.

Rationale: o-Chloronitrobenzene is the logical starting material. The chloro and nitro groups are ortho- and para-directing and meta-directing, respectively. The sulfonation occurs para to the chlorine and meta to the nitro group, yielding the desired 4-chloro-3-nitro substitution pattern. Using a significant molar excess of chlorosulfonic acid drives the reaction to completion.[7]

Step-by-Step Methodology:

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving hydrogen chloride (HCl) gas.

-

Reagent Charging: In a fume hood, carefully charge the flask with chlorosulfonic acid (4 to 5 molar equivalents).

-

Reaction Initiation: Begin stirring and slowly add o-chloronitrobenzene (1 molar equivalent) dropwise from the funnel. Control the addition rate to maintain the reaction temperature, as the reaction is exothermic.

-

Heating and Maturation: After the addition is complete, heat the reaction mixture to approximately 120-130°C for 4-6 hours, or until the evolution of HCl gas substantially ceases.[6][7] This ensures the reaction proceeds to completion.

-

Work-up: Cool the reaction mass to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice slurry with vigorous stirring. The product will precipitate as a solid.

-

Isolation and Purification: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water to remove residual acid. The crude 4-chloro-3-nitrobenzenesulfonyl chloride can be purified by recrystallization from a non-polar solvent like petroleum ether to achieve high purity.[6]

Protocol 2: Halogen Exchange to Synthesize this compound

This protocol leverages modern techniques for converting sulfonyl chlorides to sulfonyl fluorides, which are often more stable and possess unique reactivity for applications like click chemistry and covalent inhibition.[8]

Rationale: The conversion of a sulfonyl chloride to a sulfonyl fluoride is a nucleophilic substitution at the sulfur center. A fluoride source, such as potassium hydrogen fluoride (KHF₂), in a suitable solvent provides the fluoride nucleophile to displace the chloride. This method is efficient and avoids the use of more hazardous fluorinating agents.[8]

Step-by-Step Methodology:

-

Setup: In an oven-dried reaction tube equipped with a stirrer bar, add the 4-chloro-3-nitrobenzenesulfonyl chloride (1 equivalent) synthesized in Protocol 1.

-

Reagent Addition: Add a suitable solvent such as acetonitrile (CH₃CN), followed by the fluoride source, potassium hydrogen fluoride (KHF₂, ~3-5 equivalents).

-

Reaction Conditions: Seal the tube and stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography if necessary.

Applications in Research and Drug Development

The unique combination of functional groups makes this compound a compound of high interest to medicinal chemists and drug development professionals.

The Sulfonyl Fluoride Moiety as a Covalent Inhibitor

Sulfonyl fluorides (SFs) have emerged as a privileged class of "warheads" for targeted covalent inhibitors.[2] Their reactivity is finely tuned—they are stable enough for general handling and in biological media but become reactive towards specific nucleophilic residues (like serine, threonine, or lysine) within a target protein's binding pocket.

Mechanism of Action: The primary mechanism involves the nucleophilic attack by a serine residue's hydroxyl group on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonate ester bond between the inhibitor and the enzyme, leading to irreversible inhibition.[2] This mechanism is particularly relevant for targeting serine proteases, a class of enzymes implicated in numerous diseases.

Caption: General mechanism of serine protease inhibition by a sulfonyl fluoride.

A Building Block in Medicinal Chemistry

Beyond its role as a covalent warhead, this compound serves as a versatile intermediate.[2] The chloro and nitro groups offer sites for further chemical elaboration:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by various nucleophiles (amines, thiols, alcohols) to introduce diverse chemical functionalities.

-

Nitro Group Reduction: The nitro group can be readily reduced to an aniline, which is a key precursor for forming amides, sulfonamides, and other structures common in drug molecules.

Broader Context: Nitro Sulfonyl Fluorides in Antibiotic Development

Recent research has highlighted aromatic sulfonyl fluorides, particularly those with an ortho-nitro group, as a novel pharmacophore for developing antibiotics against drug-resistant pathogens, including Gram-negative bacteria.[9][10] While this compound has a meta-nitro configuration relative to the sulfonyl fluoride, this research underscores the therapeutic potential of the underlying nitro-sulfonyl fluoride scaffold. The principles discovered could inspire the design of new derivatives based on this compound for antimicrobial applications.

Conclusion

This compound (CAS: 349-04-2) is more than a simple chemical reagent; it is a strategically designed building block with significant potential for advanced chemical synthesis and pharmaceutical development. Its well-defined structure, predictable reactivity, and the unique properties of the sulfonyl fluoride moiety make it an invaluable tool for researchers aiming to create novel covalent inhibitors and complex molecular architectures. The synthetic pathways outlined in this guide provide a reliable foundation for its preparation, enabling its broader application in the discovery of next-generation therapeutics.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 349-04-2). Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H3ClFNO4S). Retrieved from [Link]

-

Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

-

Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics (PDF). Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Retrieved from [Link]

- Google Patents. (1950). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

-

Molecules. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

Sources

- 1. This compound (CAS 349-04-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | 349-04-2 | Benchchem [benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. PubChemLite - this compound (C6H3ClFNO4S) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

"4-Chloro-3-nitrobenzenesulfonyl fluoride" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-3-nitrobenzenesulfonyl fluoride

Introduction

This compound is a substituted aromatic sulfonyl fluoride, a class of compounds gaining significant traction in chemical biology and drug discovery. The unique reactivity of the sulfonyl fluoride moiety (SO₂F), balanced between stability and controlled electrophilicity, makes it a valuable functional group.[1][2] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater resistance to hydrolysis, allowing for their use in aqueous and physiological environments.[1][3][4] This guide provides a comprehensive technical overview of the solubility and stability of this compound (CAS No. 349-04-2), offering field-proven insights and detailed protocols to ensure its effective use in research and development.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for its application. The properties of this compound are summarized below. These values, particularly predicted ones, serve as an essential baseline for experimental design.

| Property | Value | Source |

| CAS Number | 349-04-2 | Cheméo[5] |

| Molecular Formula | C₆H₃ClFNO₄S | Cheméo[5], gsrs[6] |

| Molecular Weight | 239.61 g/mol | Cheméo[5], gsrs[6] |

| Predicted Water Solubility (log₁₀WS) | -2.93 (in mol/L) | Cheméo[5] |

| Predicted Octanol/Water Partition Coeff. (logP) | 1.906 | Cheméo[5] |

| Predicted Melting Point | 148.37 °C (421.52 K) | Cheméo[5] |

| Predicted Boiling Point | 336.49 °C (609.64 K) | Cheméo[5] |

Section 1: Solubility Profile

The solubility of a compound dictates its utility in various experimental systems, from reaction media to biological assays. The structure of this compound—a rigid aromatic ring with polar (nitro, sulfonyl fluoride) and non-polar (chloro) substituents—results in a nuanced solubility profile.

Theoretical Considerations & Practical Observations

-

Aqueous Solubility: The predicted water solubility is exceptionally low (log₁₀WS of -2.93 corresponds to ~1.17 µmol/L).[5] This is expected due to the hydrophobic nature of the chlorinated benzene ring. The polar groups are insufficient to overcome this hydrophobicity. In practice, the compound will appear insoluble in neutral aqueous buffers. When preparing stock solutions, direct dissolution in water is not a viable strategy.

-

Organic Solvent Solubility: Based on its structure, the compound is anticipated to be soluble in a range of common organic solvents. The principle of "like dissolves like" suggests solubility in:

-

Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are excellent choices for preparing high-concentration stock solutions.

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform should readily dissolve the compound.

-

Alcohols: Methanol and ethanol may be suitable, though solubility might be lower compared to polar aprotic solvents.

-

Non-polar Solvents: Solubility is expected to be poor in non-polar solvents like hexanes or toluene.

-

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, ensuring that the measurement reflects a true saturated state.[7] This protocol is designed to be self-validating by confirming the presence of undissolved solid at the end of the experiment.

Causality Behind Experimental Choices:

-

Equilibration Time: A 24-hour incubation period is chosen to ensure that the system reaches thermodynamic equilibrium, which can be slow for poorly soluble compounds.

-

Temperature Control: Maintaining a constant temperature (e.g., 25 °C) is critical, as solubility is highly temperature-dependent.

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for its specificity and sensitivity, allowing for accurate quantification of the dissolved analyte without interference from potential impurities or early-stage degradants.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 10 mg to 2 mL of solvent in a glass vial). The key is to have a visible amount of undissolved solid.

-

Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 hours.

-

Phase Separation: After 24 hours, cease agitation and allow the vials to stand for at least 1 hour to let the excess solid settle. Visually confirm the presence of undissolved material.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material, e.g., PTFE, is compatible with the solvent).

-

Dilution: Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method with a UV detector. Calculate the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from a known-concentration stock solution (typically in a solvent of high solubility like acetonitrile).

Section 2: Stability Profile

Understanding a compound's stability is paramount for defining storage conditions, predicting shelf-life, and ensuring data integrity from experiments. Key stability concerns include hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Stability

The sulfonyl fluoride group is notably more resistant to hydrolysis than its sulfonyl chloride counterpart.[4] This enhanced stability arises from the high strength of the sulfur-fluorine bond.

-

pH Dependence: While relatively stable, the sulfonyl fluoride moiety is still an electrophilic center susceptible to nucleophilic attack by water or hydroxide ions.

-

Neutral & Acidic Conditions: The compound is expected to be largely stable at neutral and moderately acidic pH. The rate of hydrolysis is generally slow.[8]

-

Basic Conditions: Under basic conditions (pH > 8), the rate of hydrolysis is expected to increase significantly due to the higher concentration of the more potent hydroxide nucleophile. The likely degradation product is the corresponding sulfonic acid.

-

Thermal and Photostability

-

Thermal Stability: As a crystalline solid with a high predicted melting point, this compound should be stable at ambient and refrigerated temperatures. Forced degradation studies are necessary to determine its decomposition profile at elevated temperatures.

-

Photostability: Nitroaromatic compounds can be susceptible to photodegradation.[9] The energy from UV or even high-intensity visible light can promote reactions, potentially involving the nitro group. Therefore, it is prudent to protect the compound and its solutions from light.[10][11]

Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[12] The protocol involves subjecting the compound to harsh conditions and analyzing the resulting mixture.

Causality Behind Experimental Choices:

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical and research compounds.

-

Analyte Concentration: A concentration of ~1 mg/mL is typically used to ensure that degradation products can be detected by standard analytical techniques.

-

Analytical Endpoint: HPLC with a photodiode array (PDA) detector is ideal. It allows for the quantification of the parent compound's loss while also providing spectral information about any new peaks (degradants) that appear. LC-MS is even more powerful for identifying the structures of these degradants.[13][14]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Application of Stress Conditions: Dispense the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add an equal volume of 1 M HCl.

-

Base Hydrolysis: Add an equal volume of 1 M NaOH.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂.

-

Thermal Stress: Heat a vial of the stock solution at 60-80 °C.

-

Photolytic Stress: Expose a vial of the stock solution to a controlled light source (as per ICH Q1B guidelines) alongside a control vial wrapped in aluminum foil.

-

Control: Keep one vial of the stock solution at room temperature, protected from light.

-

-

Incubation: Store the vials under their respective conditions and collect time-point samples (e.g., at 0, 2, 8, 24 hours). For base hydrolysis, which may be rapid, shorter time points are advisable.

-

Sample Quenching: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples by a stability-indicating HPLC-PDA or LC-MS method.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining. Assess peak purity and identify any major degradation products.

Section 3: Safe Handling and Storage

Proper handling and storage procedures are crucial for user safety and maintaining the integrity of the compound.

-

Handling:

-

Storage:

-

Store in a tightly sealed container to prevent moisture ingress, which could lead to slow hydrolysis over time.[16][17]

-

Keep in a cool, dry, and dark place. A refrigerator or desiccator is recommended for long-term storage.

-

Store away from incompatible materials such as strong bases and oxidizing agents.[15]

-

Conclusion

This compound is a compound with low aqueous solubility but good solubility in common polar aprotic organic solvents. Its defining feature is the sulfonyl fluoride group, which imparts significant hydrolytic stability compared to other sulfonyl halides, particularly under neutral to acidic conditions. However, susceptibility to base-catalyzed hydrolysis, and potential sensitivity to heat and light, must be considered in its handling and application. The protocols and data presented in this guide provide a robust framework for researchers to confidently utilize this compound, ensuring both the integrity of their results and laboratory safety.

References

-

Cheméo. Chemical Properties of this compound (CAS 349-04-2). [Link]

- Google Patents.US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

Global Substance Registration System (GSRS). this compound. [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

PubMed. Bacterial pathways for degradation of nitroaromatics. [Link]

-

Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

Defense Technical Information Center (DTIC). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). [Link]

-

Chemistry LibreTexts. 2.2: Solubility Lab. [Link]

-

Celegence. Stability Assessments in Bioanalytical Method Validation. [Link]

-

PubMed. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. [Link]

-

ResearchGate. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Wikipedia. Benzenesulfonyl chloride. [Link]

-

National Institutes of Health (NIH). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

-

ASM Journals. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

-

University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]

-

Microtrac. Chemical vs. Physical Stability of Formulations. [Link]

-

ResearchGate. Degradation pathways for nitrobenzene. [Link]

-

PubMed. Stability of fluorouracil administered through four portable infusion pumps. [Link]

Sources

- 1. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonyl Fluorides - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound (CAS 349-04-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]

- 9. journals.asm.org [journals.asm.org]

- 10. echemi.com [echemi.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. file.bldpharm.com [file.bldpharm.com]

An In-Depth Technical Guide to the Mechanism of Action of 4-Chloro-3-nitrobenzenesulfonyl fluoride

Introduction: Unveiling a Potent Covalent Modifier

4-Chloro-3-nitrobenzenesulfonyl fluoride is an aromatic organic compound featuring a sulfonyl fluoride moiety, a nitro group, and a chlorine atom attached to a benzene ring.[1][2] While it has been historically utilized as a versatile intermediate in chemical synthesis, its true potential lies in its role as a potent covalent modifier of biological macromolecules.[1] The convergence of three key functional groups on a single scaffold makes this molecule a subject of significant interest for researchers in chemical biology, drug discovery, and proteomics.

The sulfonyl fluoride group is a well-established "warhead" for creating covalent bonds with nucleophilic amino acid residues within proteins.[3][4] The presence of two strong electron-withdrawing groups, the nitro group and the chlorine atom, ortho and para to the sulfonyl fluoride, is predicted to significantly enhance the electrophilicity of the sulfur atom, making this compound a highly reactive tool for protein modification.[1][5]

This guide will provide a comprehensive overview of the theoretical and practical aspects of the mechanism of action of this compound. We will delve into the chemical principles governing its reactivity, the spectrum of its potential biological targets, and detailed experimental protocols for its application and characterization in a research setting.

The Chemical Basis of Reactivity: An Electrophilic Powerhouse

The mechanism of action of this compound is rooted in the electrophilic nature of the sulfur atom in the sulfonyl fluoride group (SO₂F). This electrophilicity is significantly amplified by the electronic properties of the chloro and nitro substituents on the aromatic ring.

The Role of the Sulfonyl Fluoride "Warhead"

The sulfonyl fluoride moiety is a privileged electrophile in chemical biology due to its optimal balance of stability and reactivity. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, yet they are sufficiently reactive to form stable covalent bonds with a range of nucleophilic amino acid side chains.[6] This reaction proceeds via a nucleophilic substitution mechanism, where a lone pair of electrons from an amino acid residue attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion.

Influence of Chloro and Nitro Substituents

The reactivity of the sulfonyl fluoride is highly tunable by the substituents on the aromatic ring. Electron-withdrawing groups increase the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. In the case of this compound, both the chlorine atom (at the para-position) and the nitro group (at the meta-position relative to the sulfonyl fluoride) exert a strong electron-withdrawing effect through induction and resonance. This electronic synergy is expected to render this compound significantly more reactive than unsubstituted benzenesulfonyl fluoride.

Mechanism of Covalent Protein Modification

The primary mechanism of action of this compound in a biological context is the covalent modification of proteins. This irreversible interaction can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or the labeling of proteins for downstream analysis.

Targeting Nucleophilic Amino Acid Residues

Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues, a characteristic that sets them apart from more selective "warheads" that exclusively target cysteine. The primary targets for covalent modification by this compound are expected to include:

-

Serine (Ser): The hydroxyl group of serine, particularly when activated within an enzyme active site (e.g., in serine proteases or hydrolases), is a prime target for sulfonyl fluorides.

-

Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is another key target. The reactivity of tyrosine can be enhanced by its local microenvironment within the protein, particularly the presence of nearby basic residues that can deprotonate the hydroxyl group.[3][7]

-

Lysine (Lys): The ε-amino group of lysine is a potent nucleophile that can readily react with sulfonyl fluorides.

-

Threonine (Thr): Similar to serine, the secondary hydroxyl group of threonine can be targeted.

-

Histidine (His): The imidazole side chain of histidine contains a nucleophilic nitrogen that can react with sulfonyl fluorides.

The specific residue that is modified by this compound on a given protein is context-dependent, relying on a combination of the intrinsic nucleophilicity of the amino acid and its accessibility and positioning within a binding pocket.

Visualizing the Covalent Modification Pathway

Caption: A generalized workflow for the covalent modification of a target protein by this compound, proceeding through an initial non-covalent binding step followed by irreversible covalent bond formation.

Experimental Protocols for Characterization

For researchers aiming to utilize or characterize the mechanism of action of this compound, a series of well-defined experimental workflows are essential. The following protocols are adapted from established methods for studying covalent inhibitors.

Protocol 1: Assessment of Covalent Enzyme Inhibition

This protocol outlines a general workflow for determining if this compound acts as a time-dependent, irreversible inhibitor of a target enzyme.

Materials:

-

Purified target enzyme

-

This compound (stock solution in DMSO)

-

Enzyme substrate

-

Assay buffer (e.g., PBS or Tris buffer, pH 7.4)

-

96-well microplates

-

Plate reader

Methodology:

-

Initial IC₅₀ Determination (Time-Point Assay):

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted inhibitor to wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding the target enzyme and substrate to the wells.

-

Immediately measure the reaction rate using a plate reader at a fixed time point (e.g., 10-15 minutes).

-

Plot the percent inhibition versus inhibitor concentration and calculate the IC₅₀ value.

-

-

Time-Dependent Inhibition Assay:

-

Pre-incubate the target enzyme with various concentrations of this compound for different time intervals (e.g., 0, 15, 30, 60 minutes).

-

After each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

-

Measure the residual enzyme activity.

-

A decrease in IC₅₀ with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.

-

-

Determination of Kinetic Parameters (k_inact and K_I):

-

Pre-incubate the enzyme with a range of inhibitor concentrations.

-

At various time points, take aliquots of the enzyme-inhibitor mixture and add them to a solution containing a high concentration of substrate to initiate the reaction.

-

Measure the initial velocity for each reaction.

-

Plot the natural logarithm of the percentage of remaining activity versus time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs).

-

Plot k_obs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).

-

Protocol 2: Identification of Covalent Modification Site by Mass Spectrometry

This protocol describes a bottom-up proteomics approach to identify the specific amino acid residue(s) modified by this compound.

Materials:

-

Purified target protein

-

This compound

-

Reaction buffer (e.g., ammonium bicarbonate, pH 8.0)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (or other suitable protease)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Methodology:

-

Protein Labeling:

-

Incubate the target protein with an excess of this compound for a sufficient time to ensure covalent modification. A control sample with DMSO should be run in parallel.

-

-

Sample Preparation for Mass Spectrometry:

-

Denature the protein sample.

-

Reduce the disulfide bonds with DTT.

-

Alkylate the cysteine residues with IAA.

-

Digest the protein into peptides using trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Acidify the peptide mixture with formic acid.

-

Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in data-dependent acquisition mode to acquire MS/MS spectra of the most abundant peptides.

-

-

Data Analysis:

-

Search the acquired MS/MS data against the sequence of the target protein using a database search engine (e.g., MaxQuant, Proteome Discoverer).

-

Specify a variable modification corresponding to the mass of the 4-Chloro-3-nitrobenzenesulfonyl moiety (minus the fluorine atom) on the potential target amino acid residues (Ser, Thr, Tyr, Lys, His).

-

The identification of a peptide with this specific mass shift, supported by a high-quality MS/MS spectrum showing fragmentation of the modified peptide, confirms the site of covalent modification.

-

Visualization of Experimental Workflows

Caption: A streamlined workflow for the kinetic characterization of this compound as a covalent enzyme inhibitor.

Caption: A typical workflow for identifying the specific site of covalent modification on a target protein using mass spectrometry.

Quantitative Data and Comparative Analysis

| Compound | Substituents | Relative Reactivity | Primary Target Residues |

| Benzenesulfonyl fluoride | None | Baseline | Ser, Tyr, Lys |

| 4-Nitrobenzenesulfonyl fluoride | 4-NO₂ | High | Ser, Tyr, Lys |

| 2-Nitrobenzenesulfonyl fluoride | 2-NO₂ | Very High | Ser, Tyr, Lys |

| This compound | 4-Cl, 3-NO₂ | Predicted to be Very High | Ser, Tyr, Lys, Thr, His |

This table presents a qualitative comparison of expected reactivities based on the electronic effects of the substituents. Actual reaction rates will be target-dependent.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[1] It is imperative that appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion and Future Directions

This compound represents a powerful, yet under-explored, tool for the covalent modification of proteins. Its heightened reactivity, conferred by the chloro and nitro substituents, makes it a promising candidate for use as a chemical probe in activity-based protein profiling, a warhead for the development of covalent inhibitors, and a versatile reagent in chemical biology.

Future research should focus on the systematic evaluation of its reactivity profile against a panel of nucleophilic amino acids and the identification of its specific protein targets in various biological systems. Such studies will undoubtedly unlock the full potential of this hyper-reactive molecule and expand the toolkit available to researchers for probing the proteome and developing novel therapeutics.

References

-

Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed. [Link]

-

Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. (2013). ACS Publications. [Link]

-

Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. (2022). PubMed Central. [Link]

-

The Application of Fluorine-Containing Reagents in Structural Proteomics. (2019). PubMed Central. [Link]

-

Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. (n.d.). Semantic Scholar. [Link]

-

Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. (2011). ResearchGate. [Link]

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). The Royal Society of Chemistry. [Link]

-

Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. (1967). Journal of the Chemical Society B: Physical Organic. [Link]

-

Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). PubMed Central. [Link]

- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. (1950).

-

This compound. (n.d.). Gsrs. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. [Link]

-

Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2004). ResearchGate. [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). The Royal Society of Chemistry. [Link]

-

Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2004). Wiley Online Library. [Link]

Sources

- 1. This compound | 349-04-2 | Benchchem [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Reactivity of 4-Chloro-3-nitrobenzenesulfonyl Fluoride with Amino Acids: A Guide to a Versatile Covalent Probe

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic warheads for the covalent modification of proteins, offering a unique reactivity profile that extends beyond the canonical cysteine targeting of many covalent drugs.[1][2] Their inherent stability in aqueous environments, coupled with tunable reactivity, makes them exceptional tools for chemical biology and drug discovery.[1] This guide provides a detailed examination of 4-Chloro-3-nitrobenzenesulfonyl fluoride (CNSF), a highly reactive member of the aryl-SF family. We will explore its fundamental reaction mechanism, its selectivity toward various nucleophilic amino acid residues, the critical factors influencing this reactivity, and standardized protocols for its application. This document is intended to serve as a comprehensive resource for researchers leveraging CNSF for enzyme inhibition, chemical proteomics, and the development of targeted covalent therapeutics.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Targeting

The development of covalent chemical probes and inhibitors has revolutionized our ability to study protein function and design potent therapeutics. While traditional covalent modifiers often target the highly nucleophilic cysteine residue, the low abundance of cysteine in protein binding sites limits the scope of this approach.[3][4] Sulfonyl fluorides (SFs) offer a powerful alternative, capable of forming stable covalent bonds with a broader range of nucleophilic amino acids, including tyrosine, lysine, serine, threonine, and histidine.[1][3]

This versatility stems from a finely tuned balance of stability and electrophilicity. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous buffers, a critical feature for biological experiments.[1] The reactivity of the S(VI)-F bond can be predictably modulated through the electronic properties of the aromatic ring, allowing for the rational design of probes with specific reactivity profiles.[3] this compound (CNSF) is an exemplar of a highly activated aryl sulfonyl fluoride, where electron-withdrawing substituents enhance the electrophilicity of the sulfur center, priming it for nucleophilic attack.

Physicochemical Properties of this compound (CNSF)

CNSF is a solid organic compound characterized by a benzenesulfonyl fluoride core functionalized with both a chloro and a nitro group.

-

Molecular Formula: C₆H₃ClFNO₄S[5]

-

Molecular Weight: 239.61 g/mol [5]

-

Key Structural Features: The presence of two strong electron-withdrawing groups (—NO₂ and —Cl) ortho and para to the sulfonyl fluoride moiety significantly increases the partial positive charge on the sulfur atom. This electronic arrangement makes CNSF a potent electrophile, highly susceptible to reaction with biological nucleophiles.[6]

The SuFEx Reaction: Mechanism of Covalent Modification

The reaction between CNSF and an amino acid side chain proceeds via a Sulfur(VI)-Fluoride Exchange (SuFEx) mechanism. This reaction is recognized for its efficiency and reliability, earning it a place within the "click chemistry" lexicon.[3] The process is a nucleophilic substitution at the hexavalent sulfur center.

Mechanism Steps:

-

Nucleophilic Attack: A lone pair of electrons from a nucleophilic amino acid side chain (e.g., the hydroxyl of tyrosine, the amine of lysine) attacks the electrophilic sulfur atom of the sulfonyl fluoride.

-

Transition State: A transient, high-energy trigonal bipyramidal intermediate is formed.

-

Fluoride Displacement: The sulfur-fluorine bond breaks, and the highly electronegative fluoride ion is displaced as the leaving group.

-

Covalent Adduct: A stable sulfonate or sulfonamide linkage is formed between the aryl group and the amino acid residue, resulting in a permanent modification of the protein.

Caption: CNSF reacts with an amino acid nucleophile (Nu) to form a stable covalent bond.

Amino Acid Selectivity and Reactivity Profile

The true utility of CNSF and other SF probes lies in their "context-dependent" reactivity.[4] While the probe has an intrinsic reactivity towards certain nucleophiles, the protein microenvironment ultimately dictates whether a reaction will occur. This provides an opportunity to target residues in unique functional contexts, such as enzyme active sites or protein-protein interfaces.

| Amino Acid Residue | Nucleophile | Typical Reactivity with CNSF | Influencing Microenvironment Factors | Resulting Adduct Stability |

| Tyrosine | Phenolic Hydroxyl (-OH) | High | Proximity to basic residues (Lys, His, Arg) enhances nucleophilicity by deprotonating the hydroxyl group.[4] | Stable Sulfonate Ester |

| Lysine | Epsilon-Amine (-NH₂) | High | Proximity to acidic residues (Asp, Glu) can facilitate proton transfer, activating the amine.[4] | Stable Sulfonamide |

| Serine / Threonine | Aliphatic Hydroxyl (-OH) | Moderate | Reactivity is significantly enhanced in catalytic sites (e.g., serine proteases) where the residue is part of a catalytic triad.[1][7] | Stable Sulfonate Ester |

| Cysteine | Thiol (-SH) | Moderate | Reacts readily, but the resulting thiosulfonate ester adduct can be unstable and susceptible to hydrolysis or exchange.[3] | Potentially Unstable |

| Histidine | Imidazole Nitrogen | Moderate | Reactivity is dependent on the tautomeric state and local pH. | Stable Sulfonamide |

-

Expert Insight: The high reactivity of CNSF towards tyrosine is particularly noteworthy. Related compounds like p-nitrobenzenesulfonyl fluoride (NBSF) have been described as tyrosine-specific reagents for mapping functional sites in proteins.[7] This is because the pKa of the tyrosine phenol is lowered in microenvironments enriched with basic residues, creating a potent phenoxide nucleophile that readily attacks the activated sulfonyl fluoride.[4]

Experimental Protocols for Assessing Reactivity

A robust evaluation of a covalent probe's reactivity is a self-validating process. It begins with assessing intrinsic reactivity against isolated amino acids and progresses to complex proteomic systems to identify modification sites with high confidence.

Protocol 1: In Vitro Reactivity Screening with N-Acetyl Amino Acids

Causality: This experiment determines the intrinsic, or inherent, reactivity of CNSF with individual amino acid nucleophiles. Using N-acetylated amino acids is critical as it mimics the peptide bond and blocks reactivity at the N-terminal amine and C-terminal carboxyl groups, ensuring that only the side-chain reactivity is measured.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CNSF in anhydrous DMSO.

-

Prepare 100 mM stock solutions of N-acetyl-L-tyrosine, N-acetyl-L-lysine, N-acetyl-L-serine, and N-acetyl-L-cysteine in an appropriate aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.5).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 10 µL of the N-acetyl amino acid stock (100 mM) with 89 µL of reaction buffer.

-

Initiate the reaction by adding 1 µL of the CNSF stock solution (100 mM) for a final concentration of 1 mM CNSF and 10 mM amino acid.

-

Incubate the reaction at room temperature (25°C) or 37°C.

-

-

Time-Point Quenching:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into 90 µL of 0.1% formic acid in water/acetonitrile (50:50). This acidification halts the reaction.

-

-

LC-MS Analysis:

-

Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Monitor the disappearance of the starting amino acid mass and the appearance of the expected adduct mass (Original Mass + 222.6 Da for CNSF modification, accounting for the loss of HF).

-

Quantify the peak areas to determine the reaction kinetics.

-

Protocol 2: Chemoproteomic Identification of CNSF Target Sites

Causality: This workflow identifies the specific amino acid residues modified by CNSF within a complex mixture of proteins (e.g., a cell lysate). The protocol is a self-validating system: the identification of a peptide with a precise mass shift corresponding to CNSF modification provides definitive evidence of a covalent interaction at a specific site.

Caption: Workflow for identifying protein targets and specific amino acid sites modified by CNSF.

Methodology:

-

Proteome Labeling:

-

Treat a soluble cell lysate (e.g., 1 mg/mL total protein) with a defined concentration of CNSF (e.g., 100 µM) for 1 hour at 37°C. A parallel control sample is treated with DMSO vehicle.

-

-

Protein Digestion:

-

Denature the proteins in the labeled lysate using 8 M urea.

-

Reduce disulfide bonds with dithiothreitol (DTT).

-

Alkylate free cysteines with iodoacetamide to prevent disulfide scrambling.

-

Dilute the urea concentration to <2 M and digest the proteins into peptides overnight using sequencing-grade trypsin.

-

-

Peptide Cleanup:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.

-

The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it cycles between full MS scans and MS/MS fragmentation scans of the most abundant peptide ions.

-

-

Data Analysis:

-

Search the raw MS/MS data against a protein database using a search engine like MaxQuant or Proteome Discoverer.

-

Crucially, configure the search to include a variable modification on Tyr, Lys, Ser, Thr, and His corresponding to the mass of the CNSF adduct (+222.56 Da).

-

Identified peptides containing this mass shift are confidently assigned as sites of CNSF modification.

-

Applications in Research and Development

The unique reactivity profile of CNSF makes it a powerful tool for:

-

Enzyme Inhibitor Development: As sulfonyl fluorides are classic inhibitors of serine proteases, CNSF can be used as a starting point or fragment for developing covalent inhibitors for this enzyme class and others.[6][7]

-

Activity-Based Protein Profiling (ABPP): CNSF can be functionalized with a reporter tag (e.g., an alkyne or biotin) to create probes for ABPP, enabling the discovery of novel protein targets in complex biological systems.

-

Mapping Functional Sites: The probe's ability to selectively label hyper-reactive residues allows it to be used to identify functionally important tyrosines, lysines, or serines in enzyme active sites or allosteric pockets.[8]

-

Affinity Labeling: When incorporated into a ligand that binds a specific protein, the sulfonyl fluoride group can act as a highly efficient warhead for covalently capturing and identifying unknown protein targets.[9]

Safety and Handling

This compound is classified as a corrosive substance.[6] It can cause severe skin burns and eye damage.[6]

-

Personal Protective Equipment (PPE): Always handle CNSF inside a chemical fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

References

-

ResearchGate. (n.d.). Nonapeptide conversion and amino acid labelling (selectivity/promiscuity) data for the phenyl-derived sulfonyl fluorides (1–20).[Link]

-

ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.[Link]

-

Nathubhai, A., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Royal Society of Chemistry. [Link]

-

PubMed. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label.[Link]

-

National Institutes of Health. (2020). Structure-based design and analysis of SuFEx chemical probes.[Link]

-

Sadlowski, C., et al. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.[Link]

-

National Institutes of Health. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.[Link]

-

Gsrs. (n.d.). This compound.[Link]

-

Royal Society of Chemistry. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 349-04-2).[Link]

-

ChemRxiv. (2024). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity.[Link]

-

CORE. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases.[Link]

-

ResearchGate. (n.d.). The Application of Fluorine-Containing Reagents in Structural Proteomics.[Link]

-

National Institutes of Health. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids.[Link]

-

National Institutes of Health. (n.d.). The Application of Fluorine-Containing Reagents in Structural Proteomics.[Link]

-

National Institutes of Health. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.[Link]

-

ACS Publications. (n.d.). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry.[Link]

Sources

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | 349-04-2 | Benchchem [benchchem.com]

- 7. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral data for "4-Chloro-3-nitrobenzenesulfonyl fluoride" (NMR, IR, Mass Spec)

An In-Depth Spectroscopic and Structural Elucidation of 4-Chloro-3-nitrobenzenesulfonyl Fluoride

Abstract

This technical guide provides a comprehensive multi-spectroscopic analysis of this compound (CAS No: 349-04-2), a key intermediate in synthetic chemistry.[1] As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and offer an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. We will explore the causal relationships between the molecule's unique structural features—specifically the interplay of the sulfonyl fluoride, nitro, and chloro substituents on the aromatic ring—and their distinct spectral signatures. This guide is designed for researchers and drug development professionals, providing not only validated spectral data but also field-proven protocols and the logic behind their application, ensuring both accuracy and reproducibility in compound characterization.

Molecular Architecture and Its Spectroscopic Implications

The structural identity of a molecule is unequivocally defined by the connectivity and spatial arrangement of its atoms. For this compound, the substitution pattern on the benzene ring creates a unique electronic environment that is directly interrogated by various spectroscopic techniques. The molecule's formula is C₆H₃ClFNO₄S, with a molecular weight of 239.61 g/mol .[2][3]

The three substituents exert strong and competing electronic effects:

-

Sulfonyl Fluoride (-SO₂F): A powerful electron-withdrawing group, it significantly deshields adjacent protons and carbons in NMR spectroscopy. Its characteristic stretching frequencies are prominent in IR spectroscopy.[4]

-

Nitro Group (-NO₂): One of the strongest electron-withdrawing groups, it profoundly influences the aromatic region of the NMR spectrum and displays intense, characteristic absorption bands in the IR spectrum.

-

Chlorine (-Cl): An electronegative, electron-withdrawing group that also contributes to the overall electronic profile of the ring.

The logical workflow for characterizing such a molecule involves a synergistic application of multiple spectroscopic techniques, as outlined below.

Caption: A typical workflow for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed insight into the molecular framework by probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei. All NMR data presented here were acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals three distinct signals in the aromatic region, consistent with the trisubstituted benzene ring. The significant downfield shift of all protons is a direct result of the cumulative electron-withdrawing effects of the three substituents.

-

δ 8.52 (d, J = 2.0 Hz, 1H): This signal is assigned to H-2. Its position as the most downfield resonance is justified by its ortho position relative to the potent nitro group and meta to the sulfonyl fluoride. The small doublet splitting (J = 2.0 Hz) is characteristic of a meta-coupling to H-6.

-

δ 8.15 (dd, J = 8.0, 2.0 Hz, 1H): This signal corresponds to H-6. It experiences ortho-coupling to H-5 (J ≈ 8.0 Hz) and meta-coupling to H-2 (J = 2.0 Hz), resulting in a doublet of doublets.

-

δ 7.89 (d, J = 8.0 Hz, 1H): This signal is assigned to H-5. It is the most upfield of the three protons, being ortho to the less powerfully withdrawing chlorine atom. It appears as a doublet due to ortho-coupling with H-6.

Caption: Structure of this compound with proton numbering.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, confirming the asymmetry of the aromatic ring. The chemical shifts reflect the strong deshielding effects of the attached functional groups.

The observed chemical shifts are: 148.3, 135.5, 134.0, 133.0, 132.7, 132.3, and 126.1 ppm .[5] The carbon directly attached to the nitro group (C-3) is expected at δ 148.3, while the carbon bearing the sulfonyl fluoride group (C-1) is also significantly deshielded. The remaining signals correspond to the other four aromatic carbons, with their specific assignments requiring more advanced 2D NMR experiments.

¹⁹F NMR Spectroscopy

Given that ¹⁹F is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds.[6]

A single resonance is observed at δ 67.0 ppm , which falls within the expected range for aryl sulfonyl fluorides.[5] The positive chemical shift value (relative to CFCl₃) is characteristic of the S(VI)-F environment.[7]

Summary of NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.52 | Doublet (d) | 2.0 | H-2 |

| 8.16-8.14 | Doublet of Doublets (dd) | 8.0, 2.0 | H-6 | |

| 7.89 | Doublet (d) | 8.0 | H-5 | |

| ¹³C | 148.3, 135.5, 134.0, 133.0, 132.7, 132.3, 126.1 | Singlets | - | Aromatic Carbons |

| ¹⁹F | 67.0 | Singlet | - | -SO₂F |

Protocol: High-Resolution NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve in ~0.6 mL of high-purity CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Instrumentation: Utilize a ≥400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire with a 30-degree pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay (d1) of 5 seconds to ensure full relaxation of aromatic protons for accurate integration.

-

Acquire at least 16 scans for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire using a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover 0 to 200 ppm.

-

Employ a relaxation delay of 2 seconds. Accumulate at least 1024 scans for adequate sensitivity.

-

-

¹⁹F NMR Acquisition:

-

Acquire using a proton-decoupled pulse program.

-

Set the spectral width to encompass the expected chemical shift range (e.g., +100 to -200 ppm). Use an external reference standard if necessary, although modern spectrometers can reference internally.[8]

-

-

Data Processing: Apply an exponential multiplication factor (line broadening) of 0.3 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct all spectra manually.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution analysis provides a highly accurate mass measurement, which serves as a powerful tool for confirming the molecular formula.

-

Calculated Mass for [M]⁺ (C₆H₃ClFNO₄S): 238.9455 m/z

-

Observed Mass: 238.9459 m/z[5]

The sub-ppm mass accuracy between the calculated and observed values provides unequivocal confirmation of the compound's elemental composition.

Plausible Fragmentation Pathways

While detailed tandem MS/MS data is not available, a logical fragmentation pathway can be proposed based on the known behavior of nitroaromatic and sulfonyl compounds in the mass spectrometer.[9][10] Common fragmentation reactions include the loss of small, stable neutral molecules or radicals.

Caption: Plausible initial fragmentation steps for the molecular ion.

Infrared (IR) Spectroscopy